molecular formula C14H15NO3 B2433337 N-([2,2'-bifuran]-5-ylmethyl)cyclobutanecarboxamide CAS No. 2034593-67-2

N-([2,2'-bifuran]-5-ylmethyl)cyclobutanecarboxamide

Cat. No.: B2433337
CAS No.: 2034593-67-2
M. Wt: 245.278
InChI Key: JOVBGIOVZSIUQA-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)cyclobutanecarboxamide is an organic compound that features a cyclobutanecarboxamide core linked to a bifuran moiety

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with [2,2’-bifuran]-5-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxamide: A simpler analog without the bifuran moiety.

    N-(2-furylmethyl)cyclobutanecarboxamide: Contains a single furan ring instead of a bifuran.

    N-(2-thienylmethyl)cyclobutanecarboxamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)cyclobutanecarboxamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This structural feature enhances its potential for interactions with biological targets and its utility in various applications .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-14(10-3-1-4-10)15-9-11-6-7-13(18-11)12-5-2-8-17-12/h2,5-8,10H,1,3-4,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVBGIOVZSIUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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